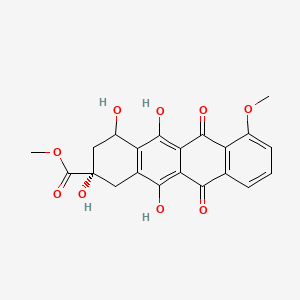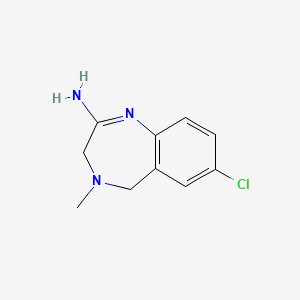
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is a complex organic compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacene skeleton.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthacene core using reagents such as hydroxylating agents and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential as an antibiotic and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It can inhibit the function of enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and anticancer properties.
Tetracycline: An antibiotic with a similar naphthacene core structure, used to treat bacterial infections.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H18O9 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
methyl (2S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3/t10?,21-/m0/s1 |
Clave InChI |
ZVJOTGPRIKIAFF-MNKSETBFSA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



